5-(Aminomethyl)thiophene-3-carbonitrile
Overview
Description
5-(Aminomethyl)thiophene-3-carbonitrile is a chemical compound with the CAS Number: 232280-88-5 . It has a molecular weight of 138.19 and its IUPAC name is 5-(aminomethyl)-3-thiophenecarbonitrile . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6N2S/c7-2-5-1-6(3-8)9-4-5/h1,4H,3,8H2 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid or semi-solid or lump or liquid . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
Antimicrobial Activity
Compounds synthesized from derivatives of thiophene-3-carbonitrile have shown significant antimicrobial activity. For instance, Schiff bases synthesized using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile demonstrated excellent in vitro antimicrobial activity, with certain derivatives outperforming others in efficacy (Puthran et al., 2019). Similarly, Schiff bases containing thiophene-3-carbonitrile were synthesized and showed notable antibacterial activities, with some compounds proving more effective than the standard drug chloramphenicol (Khan et al., 2013).
Conformational Polymorphism
Studies on the molecular structure of polymorphic forms of thiophene-3-carbonitrile derivatives, such as 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, have been conducted using solid-state NMR and electronic structure calculations. These studies provide insights into how single degrees of freedom can influence NMR spectra and molecular conformation (Smith et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
5-(aminomethyl)thiophene-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2S/c7-2-5-1-6(3-8)9-4-5/h1,4H,3,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDGTEZAPBYUQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C#N)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30942540 | |
Record name | 5-(Aminomethyl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30942540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203792-27-2 | |
Record name | 5-(Aminomethyl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30942540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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